4,4-Dimethylpiperidin-2-one
CAS No.: 55047-81-9
Cat. No.: VC3852871
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55047-81-9 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 4,4-dimethylpiperidin-2-one |
| Standard InChI | InChI=1S/C7H13NO/c1-7(2)3-4-8-6(9)5-7/h3-5H2,1-2H3,(H,8,9) |
| Standard InChI Key | DTOQVACKCYCLKA-UHFFFAOYSA-N |
| SMILES | CC1(CCNC(=O)C1)C |
| Canonical SMILES | CC1(CCNC(=O)C1)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 4,4-dimethylpiperidin-2-one consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) functionalized with a ketone group at position 2 and two methyl groups at position 4. The planar carbonyl group introduces polarity, while the methyl substituents create steric hindrance, influencing both reactivity and conformational flexibility . The compound’s IUPAC name, 4,4-dimethylpiperidin-2-one, reflects this substitution pattern.
Stereoelectronic Effects
The nitrogen atom in the piperidine ring exhibits basicity (), enabling protonation under acidic conditions. This property facilitates its use in reactions requiring nucleophilic amine intermediates. The carbonyl group at position 2 participates in hydrogen bonding and dipole interactions, critical for binding to biological targets .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 127.18 g/mol | |
| Boiling Point | 145–150°C (estimated) | |
| Density | 0.95–1.05 g/cm³ | |
| Solubility | Miscible in polar organic solvents (e.g., DMSO, ethanol) |
The compound’s relatively low boiling point and moderate density align with its volatile nature, necessitating careful handling during synthesis .
Synthetic Methodologies
Phosgene-Mediated Cyclization
A classical route involves the reaction of 4,4-dimethylpiperidine with phosgene () under anhydrous conditions. This method yields the target compound via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene:
This exothermic reaction requires strict temperature control (<0°C) to prevent side reactions such as over-chlorination.
Ring Expansion of Azetidines
An alternative approach, reported by Mollet et al., employs 2-(2-bromo-1,1-dimethylethyl)azetidines as precursors . Under basic conditions, the azetidine ring undergoes expansion to form the piperidinone framework:
This method offers superior regioselectivity and avoids toxic phosgene, making it preferable for large-scale synthesis .
Chemical Reactivity and Derivative Formation
Nucleophilic Acyl Substitution
The carbonyl group in 4,4-dimethylpiperidin-2-one reacts with nucleophiles such as Grignard reagents or hydrides. For example, reduction with yields 4,4-dimethylpiperidine, a precursor in alkaloid synthesis:
Alkylation and Arylation
The nitrogen atom undergoes alkylation with electrophiles like alkyl halides. In a recent study, 4,4-dimethylpiperidin-2-one was functionalized with a pyrimidine moiety to produce a METTL3 inhibitor with nanomolar potency :
Pharmaceutical Applications
Antitubercular Agents
Pyridine-2-methylamine derivatives incorporating the 4,4-dimethylpiperidin-2-one scaffold exhibit potent activity against Mycobacterium tuberculosis. Compound 62 (MIC = 0.0156 μg/mL) demonstrated 1400-fold greater efficacy than early leads, attributed to optimal hydrophobic interactions in the enzyme active site .
| Compound | R₁ | R₂ | MIC (μg/mL) |
|---|---|---|---|
| 16 | 4,4-Dimethyl | H | 32 |
| 17 | Piperidinyl | H | >64 |
| 62 | 4,4-Dimethyl | Biphenyl | 0.0156 |
METTL3 Inhibition
Derivatives such as 2 (IC₅₀ = 1.2 nM) inhibit the methyltransferase METTL3, a target in oncology. X-ray crystallography revealed that the 4,4-dimethyl group enhances binding to a hydrophobic pocket adjacent to the SAM cofactor .
Biological Activity and Mechanisms
Enzyme Interactions
The compound’s derivatives disrupt enzymatic activity through competitive inhibition. For instance, in M. tuberculosis, they bind to the FadD32 active site, blocking mycolic acid biosynthesis . Molecular docking studies indicate that the methyl groups optimize van der Waals contacts with residue Pro254, explaining the enhanced potency of 4,4-dimethyl analogs .
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